(-)-Coniine

Description

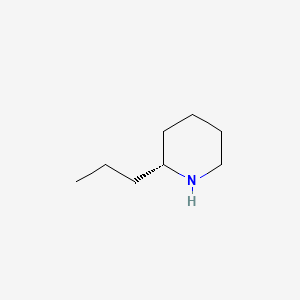

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNUANOUGZGEPO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019378 | |

| Record name | Piperidine, 2-propyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index] | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

133 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.844-0.848 @ 20 °C/4 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.69 [mmHg] | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

5985-99-9, 458-88-8 | |

| Record name | (2R)-2-Propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 2-propyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coniine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKK1SI92BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

SOLIDIFIES AROUND -2 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Poison of Socrates: An In-depth Technical Guide to the Discovery and Isolation of (-)-Coniine from Conium maculatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Coniine, a potent piperidine (B6355638) alkaloid, holds a significant place in the annals of chemistry and toxicology. Notorious as the principal toxic component of poison hemlock (Conium maculatum), it was the instrument of Socrates' execution and the first alkaloid to be chemically synthesized. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details historical milestones, physical and chemical properties, and modern experimental protocols for its extraction and purification from Conium maculatum. Furthermore, this document presents quantitative toxicological data and elucidates the mechanism of action of coniine on nicotinic acetylcholine (B1216132) receptors, offering valuable insights for researchers in natural product chemistry, pharmacology, and toxicology.

Introduction: A Historical Perspective

The story of coniine is inextricably linked with poison hemlock, a plant known for its toxicity since antiquity. The most famous account of its lethal efficacy is the execution of the Greek philosopher Socrates in 399 BC.[1] For centuries, the toxic principle of Conium maculatum remained a mystery.

It was not until 1826 that the German chemist Giseke first isolated the impure alkaloid.[2] The definitive isolation and characterization of coniine were achieved later in the 19th century. August Wilhelm von Hofmann elucidated its chemical structure in 1881, and in a landmark achievement for organic chemistry, Albert Ladenburg completed the first chemical synthesis of an alkaloid by synthesizing coniine in 1886.[2][3] This pioneering work laid the foundation for the field of alkaloid synthesis.

This compound is the naturally occurring and more biologically active enantiomer.[3][4] The plant produces a mixture of piperidine alkaloids, including γ-coniceine (a precursor to coniine), N-methylconiine, conhydrine, and pseudoconhydrine.[1][2] The relative abundance of these alkaloids varies depending on the plant's age and the specific part, with the highest concentrations generally found in the seeds.[5]

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound is crucial for its study and handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Coniine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇N | [6] |

| Molar Mass | 127.23 g/mol | [6] |

| Appearance | Colorless alkaline liquid | [3] |

| Odor | Penetrating, mousy | [3][7] |

| Boiling Point | 166 °C | [2] |

| Melting Point | -2 °C | [2] |

| Specific Rotation ([α]D) of S-(+)-Coniine | +8.4° (c = 4.0, in CHCl₃) | [3] |

Table 2: Alkaloid Content in Conium maculatum

| Plant Part | Total Alkaloid Content (% of dry weight) | Primary Alkaloids | Reference |

| Green Seeds | Up to 1.6% | Coniine, N-methylconiine | [5] |

| Leaves | Variable | γ-coniceine (predominant in young plants) | [2][8] |

| Flowers | High | γ-coniceine | [2] |

| Roots | Low | Traces of alkaloids | [5] |

Table 3: Acute Toxicity of Coniine Enantiomers in Mice (Intravenous Administration)

| Compound | LD₅₀ (mg/kg) | Reference |

| This compound (R-enantiomer) | 7.0 | [4][9] |

| (±)-Coniine (Racemic) | 7.7 | [4][9] |

| (+)-Coniine (S-enantiomer) | 12.1 | [4][9] |

Table 4: Comparative Acute Toxicity of Hemlock Alkaloids in Mice

| Compound | LD₅₀ (mg/kg) | Reference |

| γ-coniceine | 4.4 | [10] |

| (-)-N-methylconiine | 16.1 | [10] |

| (±)-N-methylconiine | 17.8 | [10] |

| (+)-N-methylconiine | 19.2 | [10] |

Experimental Protocols: From Plant to Pure Alkaloid

The isolation of this compound from Conium maculatum is a multi-step process involving extraction, separation, and purification. The volatile nature of coniine makes steam distillation a particularly effective method.

Extraction of Total Alkaloids

Two primary methods for the initial extraction of alkaloids from plant material are steam distillation and solvent extraction.

Protocol 3.1.1: Steam Distillation

This method is suitable for fresh plant material, particularly the seeds and aerial parts.

-

Preparation of Plant Material: Freshly harvested plant parts (e.g., 100g of seeds) are crushed or macerated to increase the surface area for extraction.

-

Alkalinization: The macerated plant material is treated with a solution of sodium carbonate or calcium hydroxide (B78521) (lime) to convert the alkaloid salts present in the plant into their free base form, which is more volatile.

-

Steam Distillation Setup: The alkalinized plant material is placed in a distillation flask, and steam is passed through the mixture.

-

Distillate Collection: Coniine, being volatile, co-distills with the steam. The distillate, a milky emulsion, is collected in a receiving flask.

-

Acidification and Concentration: The distillate is acidified with dilute sulfuric or hydrochloric acid to convert the volatile free base into a non-volatile salt. The acidic solution is then concentrated by evaporation under reduced pressure to about one-third of its original volume.[11]

-

Basification and Extraction: The concentrated aqueous solution is made alkaline (pH 9.5-10.0) with a strong base (e.g., 4M NaOH) and extracted multiple times with an organic solvent such as diethyl ether or chloroform (B151607).[11]

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is carefully removed by evaporation to yield the crude alkaloid mixture as an oily residue.[11]

Protocol 3.1.2: Solvent Extraction

This method can be applied to dried and powdered plant material.

-

Acidified Solvent Extraction: The powdered plant material (e.g., 10g) is extracted with an acidified solvent, such as 5% sulfuric acid or ethanol/water/HCl (89:10:1 v/v/v), to protonate the alkaloids and render them soluble.[12][13]

-

Filtration and Basification: The mixture is filtered, and the filtrate is collected. The acidic extract is then basified to a pH of 9 with a base like sodium hydroxide to deprotonate the alkaloids into their free-base form.[12]

-

Liquid-Liquid Extraction: The alkaline aqueous solution is then subjected to liquid-liquid extraction with an immiscible organic solvent (e.g., chloroform or diethyl ether) to transfer the free-base alkaloids into the organic phase.[12]

-

Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude alkaloid extract.

Purification by Column Chromatography

Column chromatography is a standard technique for separating the individual alkaloids from the crude extract.

Protocol 3.2.1: Silica (B1680970) Gel Column Chromatography

-

Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).[14]

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.[14]

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent such as ethyl acetate (B1210297) and then methanol.[14] For instance, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol can be employed.

-

Fraction Collection and Analysis: The eluate is collected in fractions. Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the desired alkaloid.[14] A suitable TLC system for coniine is chloroform:methanol (85:15, v/v), with visualization using Dragendorff's reagent, which reveals alkaloids as orange to reddish-brown spots.[15]

-

Isolation of Pure Coniine: Fractions containing pure coniine are combined, and the solvent is evaporated to yield the purified alkaloid.

Analytical Characterization

The identity and purity of the isolated coniine should be confirmed using modern analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the identification and quantification of coniine. A typical GC-MS protocol would involve an Agilent 7890B GC system or equivalent with an HP-5ms column and an Agilent 5977A mass spectrometer.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the isolated compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Mechanism of Action and Signaling Pathway

The toxicity of this compound stems from its interaction with the nervous system. It acts as a potent antagonist at nicotinic acetylcholine receptors (nAChRs).[2][16] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems, as well as at the neuromuscular junction.[17]

Coniine initially stimulates and then blocks the nAChRs.[3] This biphasic action leads to a persistent depolarization of the postsynaptic membrane, rendering it unresponsive to further stimulation. The consequence is a flaccid paralysis of skeletal muscles.[3] Death from coniine poisoning is typically due to respiratory paralysis, as the muscles controlling breathing, including the diaphragm, become paralyzed.[3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for the isolation and purification of this compound.

References

- 1. Conium maculatum - Wikipedia [en.wikipedia.org]

- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coniine - Wikipedia [en.wikipedia.org]

- 4. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NatureServe Explorer 2.0 [explorer.natureserve.org]

- 6. mdpi.com [mdpi.com]

- 7. Conium maculatum L. (PIM 144) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sciencemadness Discussion Board - Extraction of coniine. - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

The Dawn of Alkaloid Synthesis: A Historical and Technical Guide to the First Synthesis of (-)-Coniine

A landmark achievement in the field of organic chemistry, the first total synthesis of a naturally occurring alkaloid, (-)-coniine, was accomplished by the German chemist Albert Ladenburg in 1886.[1][2][3] This seminal work not only confirmed the structure of coniine, the toxic principle of poison hemlock (Conium maculatum), but also laid the foundation for the field of synthetic alkaloid chemistry, which has since become a cornerstone of drug discovery and development.

This technical guide provides a detailed historical perspective on Ladenburg's pioneering synthesis, a summary of the quantitative data for the compounds involved, a description of the experimental protocols as understood from historical accounts, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the historical roots and technical execution of this classic synthesis.

Historical Perspective

The journey to the synthesis of coniine began with its isolation from poison hemlock in 1827. The correct molecular formula, C₈H₁₇N, was determined, and extensive degradation studies suggested a 2-propylpiperidine (B147437) structure. However, it was Albert Ladenburg's successful synthesis in 1886 that provided the definitive proof of this structure and, for the first time, demonstrated that a complex, biologically active natural product could be constructed in the laboratory from simple starting materials.[1][2][3] This achievement was a major milestone, effectively bridging the gap between the chemistry of the living world and the capabilities of synthetic organic chemistry.

Ladenburg's strategy was elegant in its simplicity, involving a three-step process starting from 2-methylpyridine (B31789) (α-picoline). He first condensed 2-methylpyridine with acetaldehyde (B116499) to form 2-propenylpyridine. This intermediate was then reduced to produce a racemic mixture of (±)-coniine. The final and perhaps most crucial step was the resolution of this racemic mixture to isolate the naturally occurring levorotatory enantiomer, this compound.

Quantitative Data Summary

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 2-Methylpyridine (α-Picoline) |  | C₆H₇N | 93.13 | 128-129 | -70 | 0.944 |

| 2-Propenylpyridine |  | C₈H₉N | 119.16 | 189-191 | N/A | 0.979 |

| (±)-Coniine |  | C₈H₁₇N | 127.23 | 166 | -2 | 0.844-0.848 |

| This compound |  | C₈H₁₇N | 127.23 | 166 | -2 | 0.844-0.848 |

Detailed Experimental Protocols

The following is a description of the experimental protocol for the first synthesis of this compound by Albert Ladenburg, based on historical accounts. It is important to note that the exact quantities of reagents, reaction times, and yields from the original 1886 publication are not detailed in the available secondary literature.

Step 1: Synthesis of 2-Methylpyridine

Ladenburg's synthesis began with the preparation of 2-methylpyridine (α-picoline). This was achieved by heating N-methylpyridine iodide to a high temperature (around 300 °C). At this temperature, a rearrangement reaction occurs, migrating the methyl group from the nitrogen atom to the adjacent carbon atom of the pyridine (B92270) ring.

Reaction: N-Methylpyridine iodide → 2-Methylpyridine

Reagents and Conditions:

-

N-methylpyridine iodide

-

Heat (approx. 300 °C)

Procedure: N-methylpyridine iodide is heated in a sealed apparatus. The product, 2-methylpyridine, is then isolated from the reaction mixture, likely through distillation.

Step 2: Synthesis of 2-Propenylpyridine

The second step involved a condensation reaction between 2-methylpyridine and acetaldehyde. Ladenburg utilized paraldehyde, a stable trimer of acetaldehyde, which, upon heating, depolymerizes to provide the required acetaldehyde in situ. This reaction was catalyzed by anhydrous zinc chloride.

Reaction: 2-Methylpyridine + Acetaldehyde → 2-Propenylpyridine + H₂O

Reagents and Conditions:

-

2-Methylpyridine

-

Paraldehyde (as a source of acetaldehyde)

-

Anhydrous zinc chloride (catalyst)

-

Heat

Procedure: A mixture of 2-methylpyridine, paraldehyde, and anhydrous zinc chloride is heated. The condensation reaction results in the formation of 2-propenylpyridine. The product is then isolated from the reaction mixture.

Step 3: Synthesis of (±)-Coniine

The final synthetic step to obtain the piperidine (B6355638) ring was the reduction of 2-propenylpyridine. Ladenburg employed a chemical reduction using metallic sodium in ethanol (B145695). This reaction reduces both the carbon-carbon double bond of the propenyl side chain and the pyridine ring to a piperidine ring, yielding racemic (±)-coniine.

Reaction: 2-Propenylpyridine + 8[H] → (±)-Coniine

Reagents and Conditions:

-

2-Propenylpyridine

-

Sodium metal

-

Ethanol (solvent)

Procedure: 2-Propenylpyridine is dissolved in ethanol, and sodium metal is added portion-wise. The reaction is exothermic and proceeds to completion to give (±)-coniine. The racemic product is then isolated from the reaction mixture.

Step 4: Resolution of (±)-Coniine to this compound

To obtain the naturally occurring this compound, Ladenburg performed a classical resolution of the racemic mixture. He utilized the chiral resolving agent (+)-tartaric acid. The two enantiomers of coniine react with the single enantiomer of tartaric acid to form a pair of diastereomeric salts: (+)-coniine-(+)-tartrate and this compound-(+)-tartrate. These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Reaction: (±)-Coniine + (+)-Tartaric Acid → (+)-Coniine-(+)-tartrate + this compound-(+)-tartrate

Reagents and Conditions:

-

(±)-Coniine

-

(+)-Tartaric acid

-

A suitable solvent for crystallization (e.g., ethanol or water)

Procedure: (±)-Coniine is treated with an equimolar amount of (+)-tartaric acid in a suitable solvent. The solution is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt. Through careful and repeated crystallizations (fractional crystallization), the two diastereomeric salts are separated. The separated diastereomeric salt of this compound is then treated with a base to liberate the free this compound, which is subsequently isolated and purified.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of Ladenburg's landmark synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Coniine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Coniine, a piperidine (B6355638) alkaloid, is a potent neurotoxin historically infamous as the primary toxic component of poison hemlock (Conium maculatum). Its synthesis by Albert Ladenburg in 1886 marked a milestone in organic chemistry as the first total synthesis of an alkaloid. Coniine exists as two enantiomers, with the naturally occurring dextrorotatory form being (S)-(+)-coniine and the levorotatory form being (R)-(-)-coniine. This guide provides a detailed examination of the chemical structure, absolute stereochemistry, and physicochemical properties of (-)-coniine, along with relevant experimental protocols for its elucidation and synthesis.

Chemical Structure and Nomenclature

This compound is a saturated heterocyclic compound featuring a piperidine ring substituted at the C-2 position with an n-propyl group.[1] The presence of a chiral center at C-2 gives rise to its stereoisomerism.[2]

-

Molecular Formula: C₈H₁₇N[3]

-

IUPAC Name: (2R)-2-propylpiperidine

-

CAS Number: 5985-99-9

-

Molecular Weight: 127.23 g/mol [4]

The structure consists of a secondary amine within the piperidine ring, making it a basic compound capable of forming crystalline salts.[5]

Stereochemistry and Optical Activity

The absolute configuration of the stereocenter at the C-2 position determines the biological activity and toxicity of coniine. The two enantiomers are:

-

(R)-(-)-Coniine: The levorotatory enantiomer.

-

(S)-(+)-Coniine: The dextrorotatory enantiomer.

While natural coniine from Conium maculatum can be a mixture of both enantiomers, the (R)-(-)-enantiomer is generally the more biologically active and toxic of the two.[5] The stereochemistry plays a critical role in its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary target of its neurotoxic action.

Physicochemical and Spectroscopic Properties

The quantitative properties of coniine are summarized in the tables below.

Table 1: General Physicochemical Properties of Coniine

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Colorless liquid | [5] |

| Odor | Mousy, unpleasant | [5] |

| Boiling Point | 166–167 °C | [3] |

| Melting Point | -2 °C | [5] |

| Solubility | Soluble in alcohol, ether; 1 mL dissolves in 90 mL water. |[5] |

Table 2: Optical Rotation of Coniine Enantiomers and Salts

| Compound | Specific Rotation [α]D | Conditions | Reference(s) |

|---|---|---|---|

| (R)-(-)-Coniine | -7.9° | c = 0.5, CHCl₃ | [5] |

| (S)-(+)-Coniine | +8.4° | c = 4.0, CHCl₃ | [5] |

| (R)-(-)-Coniine HCl | -5.2° | c = 0.5, Methanol | [5] |

| (S)-(+)-Coniine HCl | +4.6° | c = 0.5, Methanol |[5] |

Table 3: ¹³C NMR Chemical Shifts for Coniine Solvent: CDCl₃. Reference: J. Org. Chem., 68, 1919 (2003).

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 57.0 |

| C-3 | 30.2 |

| C-4 | 25.0 |

| C-5 | 25.9 |

| C-6 | 47.1 |

| C-1' (Propyl) | 36.5 |

| C-2' (Propyl) | 20.0 |

| C-3' (Propyl) | 14.1 |

Toxicity

The toxicity of coniine is stereoselective, with the (R)-(-) enantiomer exhibiting greater potency. Death is typically caused by respiratory paralysis resulting from the blockade of neuromuscular junctions.[5]

Table 4: Acute Toxicity of Coniine Enantiomers in Mice

| Isomer | LD₅₀ (mg/kg) | Reference(s) |

|---|---|---|

| (R)-(-)-Coniine | 7.0 | [6] |

| (±)-Coniine (Racemic) | 7.7 | [6] |

| (S)-(+)-Coniine | 12.1 |[6] |

Structural Elucidation and Synthesis

The determination of coniine's structure was a landmark achievement in natural product chemistry.

The structure was deduced through a series of chemical degradation reactions performed by August Wilhelm von Hofmann.

-

Dehydrogenation: Distillation of coniine with zinc dust removed six hydrogen atoms, converting the piperidine ring into a pyridine (B92270) ring and forming a new compound named 'conyrine'.

-

Oxidation: Oxidation of conyrine with potassium permanganate (B83412) (KMnO₄) cleaved the side chain, yielding pyridine-2-carboxylic acid (α-picolinic acid). This established that coniine is a piperidine derivative with a side chain at the C-2 position.

-

Side Chain Determination: Heating coniine with hydriodic acid (HI) at 300°C resulted in the formation of n-octane, not iso-octane. This confirmed the side chain was an unbranched n-propyl group.

This logical workflow established the structure of coniine as 2-n-propylpiperidine.

References

A Technical Guide to the Natural Sources of (-)-Coniine Beyond Poison Hemlock

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the piperidine (B6355638) alkaloid (-)-coniine, excluding its most well-known source, poison hemlock (Conium maculatum). This document details the confirmed plant species, quantitative data on coniine concentrations, and comprehensive experimental protocols for extraction, quantification, and spatial analysis.

Confirmed Natural Sources of this compound

While historically associated almost exclusively with poison hemlock, this compound and its related alkaloids have been identified in a diverse and taxonomically unrelated group of plants. The primary alternative sources belong to the genera Sarracenia (carnivorous pitcher plants) and Aloe.

The Genus Sarracenia (Pitcher Plants)

The carnivorous pitcher plants of the genus Sarracenia represent a significant alternative source of this compound. The alkaloid is believed to function as both an insect attractant and a paralyzing agent, aiding the plant's carnivorous strategy.[1] A sensitive gas chromatography-mass spectrometry (GC-MS) method was required to confirm its presence, indicating that the concentrations are generally low in these species.[1][2][3][4]

Species confirmed to contain this compound include:

-

Sarracenia alata

-

Sarracenia leucophylla

-

Sarracenia minor

-

Sarracenia oreophila

-

Sarracenia psittacina

-

Sarracenia purpurea

-

Sarracenia rubra

The Genus Aloe

Several species within the monocot genus Aloe have been identified as producers of coniine and related alkaloids, a surprising finding given the distant taxonomic relationship to other coniine-producing plants.[3] Unlike the low levels found in Sarracenia, some Aloe species can contain significant quantities of the alkaloid.

-

Aloe viguieri has been confirmed to contain coniine.

-

A study of nine Aloe species native to Saudi Arabia identified four piperidine alkaloids, with the highest concentration of coniine found in Aloe fleurentiniorum .

-

In vitro cultivated Aloe gariepensis and Aloe globuligemma were also found to produce coniine.[3][4]

Clarification on Aethusa cynapium (Fool's Parsley)

Older literature often lists Aethusa cynapium as a source of coniine. However, more recent analyses have shown that the primary toxic compound in this plant is aethusin (B1236837) (also known as cynapine), a polyacetate, and that it does not contain coniine.

Quantitative Analysis Summary

Quantitative data for this compound in sources other than poison hemlock is limited. The most definitive data comes from the analysis of various Aloe species. Concentrations in Sarracenia are confirmed to be low but have not been precisely quantified in the reviewed literature.

| Plant Species | Plant Part | Coniine Concentration (mg/g dry weight) | Reference |

| Aloe fleurentiniorum | Not Specified | 6.58 | |

| Aloe abhaica | Not Specified | Not Detected | |

| Aloe sabaea | Not Specified | Not Detected |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and spatial analysis of this compound from plant tissues.

Protocol 1: Extraction and Isolation (Acid-Base Method)

This protocol describes a standard laboratory-scale acid-base extraction for isolating piperidine alkaloids from plant material.

Materials:

-

Dried and powdered plant material

-

5% Sulfuric Acid (H₂SO₄)

-

50% Sodium Hydroxide (NaOH)

-

Chloroform (B151607) (CHCl₃)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel, beakers, and filtration apparatus

Procedure:

-

Acid Extraction: Homogenize 10 g of dried, powdered plant material with 100 mL of 5% sulfuric acid. Stir or shake for 4-6 hours at room temperature.

-

Filtration: Filter the mixture through cheesecloth or a Büchner funnel to remove solid plant debris. Wash the residue with an additional 20 mL of 5% sulfuric acid and combine the filtrates.

-

Basification: In a well-ventilated fume hood, carefully adjust the pH of the acidic extract to ~9-10 using 50% sodium hydroxide. The solution should be cooled in an ice bath during this process to manage the exothermic reaction.

-

Solvent Partitioning: Transfer the alkaline solution to a separatory funnel. Perform a liquid-liquid extraction by adding 50 mL of chloroform and shaking vigorously for 2 minutes, ensuring to vent pressure frequently.

-

Phase Separation: Allow the layers to separate completely. Collect the lower organic (chloroform) layer.

-

Repeat Extraction: Repeat the chloroform extraction on the aqueous layer two more times with 50 mL portions of chloroform to maximize alkaloid recovery.

-

Drying: Combine the chloroform extracts and dry over anhydrous sodium sulfate for 30 minutes to remove residual water.

-

Concentration: Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C. The resulting residue will be a crude alkaloid extract containing this compound.

-

Reconstitution: Re-dissolve the residue in a known volume (e.g., 1-2 mL) of methanol (B129727) or chloroform for subsequent analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides typical parameters for the quantification of this compound, which is particularly effective when using Selected Ion Monitoring (SIM) for detecting low concentrations.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS or equivalent).

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and quantitative accuracy.

-

Target Ions for Coniine (C₈H₁₇N, MW: 127.23):

-

Quantifier Ion: m/z 82

-

Qualifier Ions: m/z 127 (Molecular Ion), m/z 98

-

-

-

Calibration: Prepare a calibration curve using certified this compound standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) to quantify the concentration in the sample extracts.

Protocol 3: Spatial Localization by On-Tissue Derivatization MALDI-MSI

This protocol allows for the visualization of this compound distribution directly in plant tissue sections. The derivatization step is crucial as it improves the ionization and detection of the relatively small and volatile coniine molecule.[5][6]

Materials:

-

Cryostat for tissue sectioning.

-

MALDI-compatible slides.

-

Automated sprayer/nebulizer (e.g., TM-Sprayer).

-

Derivatization Reagent: Coniferyl aldehyde (CA).

-

MALDI Matrix: super-DHB (9:1 mixture of 2,5-dihydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid).

-

MALDI Mass Spectrometer with imaging capabilities.

Procedure:

-

Sample Preparation: Flash-freeze fresh plant tissue (e.g., a cross-section of a Sarracenia pitcher or Aloe leaf) in liquid nitrogen. Section the frozen tissue to a thickness of 10-20 µm using a cryostat and thaw-mount onto a MALDI-compatible slide.

-

On-Tissue Derivatization:

-

Prepare a solution of coniferyl aldehyde (e.g., 5 mg/mL in 70% methanol).

-

Using an automated sprayer, apply a uniform coating of the CA solution onto the tissue section. This step converts the secondary amine of coniine into an iminium ion, which is more readily detected.

-

Allow the slide to dry under a gentle stream of nitrogen or in a desiccator.

-

-

Matrix Application: Apply the MALDI matrix (e.g., super-DHB) over the derivatized tissue section using the automated sprayer. Ensure a uniform, fine crystal layer for optimal results.

-

MALDI-MSI Analysis:

-

Acquire mass spectra across the tissue section in positive ion mode.

-

Set the mass range to detect the derivatized coniine product. The reaction of coniine (m/z 128.14 [M+H]⁺) with coniferyl aldehyde (MW 178.18) results in a product with a distinct mass-to-charge ratio.

-

Generate ion intensity maps for the specific m/z of the derivatized coniine to visualize its spatial distribution within the plant tissue architecture.

-

Relevant Biological & Signaling Pathways

Biosynthesis of this compound

This compound is a polyketide-derived alkaloid. Its biosynthesis does not originate from an amino acid, as is common for many alkaloids. The pathway begins with the condensation of one butyryl-CoA and two malonyl-CoA units, a reaction catalyzed by a polyketide synthase (PKS). The resulting keto-acid undergoes transamination, incorporating a nitrogen atom from L-alanine. This is followed by a non-enzymatic cyclization to form the immediate precursor, γ-coniceine. Finally, γ-coniceine is reduced by an NADPH-dependent reductase to yield this compound.[7]

Caption: The polyketide biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its neurotoxic effects by acting as a potent antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction. It blocks the binding of the neurotransmitter acetylcholine (ACh), preventing depolarization of the muscle cell membrane. This inhibition of neuromuscular transmission leads to flaccid paralysis of skeletal muscles. In cases of poisoning, death results from paralysis of the respiratory muscles.

Caption: Mechanism of this compound as a nAChR antagonist.

Experimental Workflow Visualization

The following diagram outlines the logical workflow from plant material collection to the final analysis of this compound.

Caption: General workflow for the analysis of this compound from plant sources.

References

- 1. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

(-)-Coniine's Mechanism of Action at Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Coniine, the toxic principle of poison hemlock (Conium maculatum), exerts its potent physiological effects primarily through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides a comprehensive technical overview of the mechanism of action of this compound at these receptors. This compound acts as a stereoselective agonist at nAChRs, with the (-)-enantiomer demonstrating greater biological activity than the (+)-enantiomer. Its binding to nAChRs triggers initial stimulation, followed by profound and prolonged receptor desensitization, leading to neuromuscular blockade and respiratory paralysis. This guide summarizes the available quantitative data on its binding and functional effects, details relevant experimental methodologies, and illustrates the pertinent signaling pathways and experimental workflows.

Quantitative Data on this compound Interaction with nAChRs

The following tables summarize the available quantitative data for coniine's interaction with nicotinic acetylcholine receptors. It is important to note that much of the existing data is for racemic coniine or does not specify the enantiomer, and many studies have been conducted on tissue preparations containing a mixture of nAChR subtypes.

Table 1: Inhibitory Potency of Coniine in Functional Assays

| Preparation | Assay Description | Ligand | -logIC₅₀ (M) | IC₅₀ (µM) | Reference |

| Rat Anococcygeus Muscle | Inhibition of nicotine-evoked nitrergic response | Coniine | 3.79 ± 0.11 | 162.2 | [1][2] |

| Rat Anococcygeus Muscle | Inhibition of nicotine-evoked noradrenergic response | Coniine | 4.57 ± 0.12 | 26.9 | [1][2] |

| Guinea-Pig Atrium | Inhibition of nicotine-evoked noradrenergic transmission | Coniine | 4.47 ± 0.12 | 33.9 | [1][2] |

Table 2: Competitive Binding Affinity of Coniine at nAChRs

| Receptor Source | Radioligand | Ligand | IC₅₀ (µM) | nAChR Subtype(s) Targeted | Reference |

| Adult Rat Diaphragm | [¹²⁵I]-α-bungarotoxin | Coniine | 314 | Muscle-type (α1β1γδ) | [3] |

| Chick Thigh Muscle | [¹²⁵I]-α-bungarotoxin | Coniine | 70 | Muscle-type (α1β1γδ) | [3] |

| Maternal Rat Brain | [³H]-cytisine | Coniine | 1100 | Neuronal (primarily α4β2) | [3] |

| Fetal Rat Brain | [³H]-cytisine | Coniine | 820 | Neuronal (primarily α4β2) | [3] |

| Chick Brain | [³H]-cytisine | Coniine | 270 | Neuronal | [3] |

Note: The specific subtypes targeted by [³H]-cytisine in brain homogenates are predominantly α4β2-containing receptors, but other subtypes may also be present.

Table 3: Stereoselective Potency of Coniine Enantiomers

| System | Parameter | This compound | (+/-)-Coniine | (+)-Coniine | Reference |

| TE-671 Cells (human fetal muscle nAChR) | Relative Potency | Most Potent | Intermediate | Least Potent | [4] |

| Mouse Bioassay | LD₅₀ (mg/kg) | 7.0 | 7.7 | 12.1 | [4] |

Mechanism of Action at the Molecular Level

This compound is a nicotinic acetylcholine receptor agonist.[5][6] Its mechanism of action involves a multi-step process:

-

Binding and Activation: this compound binds to the orthosteric site on nAChRs, the same site as the endogenous neurotransmitter acetylcholine. This binding event induces a conformational change in the receptor, opening its integral ion channel.[6]

-

Ion Influx and Depolarization: The open channel allows for the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane. This initial stimulation is responsible for the transient muscle contractions and neuronal excitation observed upon coniine exposure.

-

Prolonged Desensitization: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound persists at the receptor site. This prolonged agonist occupancy drives the receptor into a desensitized state, where the ion channel closes despite the continued presence of the agonist.[5] This desensitization is profound and long-lasting, effectively blocking further neurotransmission.

-

Neuromuscular Blockade: At the neuromuscular junction, the persistent depolarization and subsequent desensitization of muscle-type nAChRs lead to flaccid paralysis, as the muscle fibers can no longer respond to nerve impulses.[6] The ultimate cause of death in coniine poisoning is respiratory failure due to paralysis of the diaphragm.

The greater potency of the (-)-enantiomer suggests a specific stereochemical interaction with the nAChR binding pocket.[4]

Signaling Pathways

The primary signaling event following nAChR activation by an agonist like this compound is the influx of cations. However, this initial event can trigger a cascade of downstream signaling pathways, particularly through the influx of Ca²⁺. While specific studies on this compound's downstream signaling are limited, the general pathways activated by nAChR agonists are illustrated below.

Experimental Protocols

The characterization of this compound's mechanism of action at nAChRs involves a combination of radioligand binding assays and functional electrophysiological studies.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound by measuring its ability to displace a known radiolabeled ligand from nAChRs.

Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a specific radioligand to a preparation of nAChRs.

Materials:

-

Receptor Source: Homogenates of tissue expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2*, Torpedo electric organ for muscle-type) or membranes from cell lines recombinantly expressing a specific nAChR subtype.

-

Radioligand: A high-affinity nAChR ligand labeled with a radioisotope (e.g., [³H]-Epibatidine, [³H]-Cytisine, or [¹²⁵I]-α-bungarotoxin).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine, carbachol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Receptor membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competition: Receptor membrane preparation, radioligand, and varying concentrations of this compound.

-

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is a generalized method for functionally characterizing the effects of this compound on nAChRs expressed in Xenopus oocytes.

Objective: To determine the functional effects (agonist, antagonist, partial agonist) and potency (EC₅₀ or IC₅₀) of this compound at a specific nAChR subtype.

Materials:

-

Xenopus laevis Oocytes.

-

cRNA: In vitro transcribed cRNA for the nAChR subunits of interest.

-

Injection System: Nanoject or similar microinjection system.

-

TEVC Setup: Amplifier, headstages, microelectrode puller, micromanipulators, recording chamber, and perfusion system.

-

Electrodes: Glass capillaries pulled to a resistance of 0.5-5 MΩ when filled with 3 M KCl.

-

Recording Solution: Oocyte Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).

-

Agonist and Test Compound Solutions: Acetylcholine and this compound dissolved in recording solution.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject the oocytes with the cRNA encoding the desired nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Recording Setup:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Data Acquisition:

-

Agonist Application: Apply a known concentration of acetylcholine to elicit a baseline current response.

-

This compound Application (as an agonist): Apply varying concentrations of this compound to the oocyte and record the elicited current. This will allow for the determination of its efficacy and potency (EC₅₀).

-

This compound Application (as an antagonist): Co-apply varying concentrations of this compound with a fixed concentration of acetylcholine to determine if it inhibits the acetylcholine-induced current. This will allow for the determination of its inhibitory potency (IC₅₀).

-

-

Data Analysis:

-

Measure the peak amplitude of the current responses.

-

For agonist activity, plot the normalized current response as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.

-

For antagonist activity, plot the percentage of inhibition of the acetylcholine response as a function of the log concentration of this compound to determine the IC₅₀.

-

Mandatory Visualizations

Experimental Workflow for nAChR Ligand Characterization

Logical Relationship of this compound's Action

References

- 1. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of coniine on presynaptic nicotinic receptors | Semantic Scholar [semanticscholar.org]

- 3. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coniine - Wikipedia [en.wikipedia.org]

Toxicological Profile of (-)-Coniine in Diverse Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Coniine, a piperidine (B6355638) alkaloid, is the principal toxic component of poison hemlock (Conium maculatum). Historically known for its role in the execution of Socrates, this potent neurotoxin continues to be of significant interest to toxicologists, pharmacologists, and drug development professionals. Understanding its toxicological profile across various animal models is crucial for assessing its risks to human and animal health and for exploring its potential as a pharmacological tool. This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on its effects in different animal models.

Acute Toxicity

The acute toxicity of this compound varies significantly across different animal species and is influenced by the route of administration. The primary mechanism of acute toxicity is its action as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neuromuscular blockade and, ultimately, death from respiratory paralysis.[1][2] The (-)-enantiomer of coniine is generally considered to be the more biologically active and toxic form.[1]

Table 1: Acute Lethal Dose (LD50) and Toxic Doses of this compound and Related Alkaloids in Various Animal Models

| Animal Model | Alkaloid/Compound | Route of Administration | LD50 / Toxic Dose (mg/kg) | Reference(s) |

| Mouse | This compound | Intraperitoneal | 7.0 | [3] |

| (+/-)-Coniine | Intraperitoneal | 7.7 | [3] | |

| (+)-Coniine | Intraperitoneal | 12.1 | [3] | |

| (S)-(+)-Coniine | Oral | 100 | [4][5] | |

| γ-Coniceine | - | More toxic than coniine | [6] | |

| N-Methylconiine | - | Less toxic than coniine | [6] | |

| Cattle | Coniine | Oral | 3.3 (Severe toxic signs) | [7] |

| Horse | Coniine | Oral | 15.5 (Severe toxic signs) | [7] |

| Sheep | Coniine | Oral | 44.0 (Severe toxic signs) | [7] |

| Chicken | Coniine | Gavage | >50 (2/10 died) | [8] |

| Quail | Coniine | Gavage | >50 (5/10 died) | [8] |

| Turkey | Coniine | Gavage | 100 (4/10 died) | [8] |

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound exerts its toxic effects primarily by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission at the neuromuscular junction, autonomic ganglia, and in the central nervous system.[1][2]

The binding of this compound to nAChRs initially causes stimulation, leading to signs such as muscle fasciculations and tremors.[9] However, this is rapidly followed by a persistent blockade of the receptor, preventing acetylcholine from binding and leading to a depolarizing neuromuscular blockade.[1] This results in flaccid paralysis of skeletal muscles, including the diaphragm and intercostal muscles, causing respiratory failure and death.[1][2]

References

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Coniine - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Conium maculatum - Wikipedia [en.wikipedia.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Comparative toxicity of coniine, an alkaloid of Conium maculatum (poison hemlock), in chickens, quails, and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicoses in livestock from the hemlocks (Conium and Cicuta spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurotoxic Effects of (-)-Coniine on the Peripheral Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Coniine, a potent piperidine (B6355638) alkaloid isolated from poison hemlock (Conium maculatum), exerts profound neurotoxic effects on the peripheral nervous system.[1][2] Its primary mechanism of action involves a complex interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neuromuscular blockade and, in severe cases, fatal respiratory paralysis.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's neurotoxicity, with a focus on its impact on the peripheral nerves. It synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and drug development in this area.

Mechanism of Action: A Depolarizing Neuromuscular Blockade

The primary target of this compound in the peripheral nervous system is the nicotinic acetylcholine receptor (nAChR) located on the postsynaptic membrane of the neuromuscular junction.[1][2] The (R)-(-)-enantiomer of coniine is recognized as being more biologically active and toxic than its (S)-(+)-counterpart.[1]

The interaction of this compound with nAChRs is characterized by a biphasic effect:

-

Initial Stimulation: this compound initially acts as an agonist, binding to and stimulating the nAChR.[1] This mimics the action of acetylcholine, leading to the opening of the ion channel and an influx of sodium ions. This influx causes depolarization of the postsynaptic membrane, resulting in muscle fasciculations and a transient period of hyperexcitability.[3]

-

Persistent Depolarization and Blockade: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound remains bound to the receptor.[1] This prolonged binding prevents the repolarization of the postsynaptic membrane, leading to a state of persistent depolarization. Consequently, the voltage-gated sodium channels in the vicinity remain in an inactivated state, rendering the neuromuscular junction refractory to further stimulation. This results in a flaccid paralysis, a characteristic feature of coniine poisoning.[1] This mechanism is analogous to that of depolarizing neuromuscular blocking agents like succinylcholine.[1]

The following diagram illustrates the signaling pathway of this compound at the neuromuscular junction.

References

An In-depth Technical Guide on the Structure-Activity Relationship of (-)-Coniine

Audience: Researchers, scientists, and drug development professionals.

Abstract

(-)-Coniine, the toxic principle of poison hemlock (Conium maculatum), is a piperidine (B6355638) alkaloid notorious for its potent neurotoxicity. Its mechanism of action is primarily centered on the nicotinic acetylcholine (B1216132) receptors (nAChRs), where it acts as a potent agonist, leading to neuromuscular blockade and, ultimately, respiratory paralysis. The biological activity of coniine is intrinsically linked to its specific molecular structure. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, summarizing quantitative toxicity and receptor binding data, detailing key experimental protocols, and illustrating the critical signaling and biosynthetic pathways. A deep understanding of coniine's SAR is crucial for toxicology, pharmacology, and the development of novel nicotinic ligands.

Molecular Structure and Stereochemistry

Coniine is chemically known as 2-propylpiperidine. Its structure features a saturated six-membered nitrogen-containing heterocycle (the piperidine ring) with a propyl side chain at the second position. A critical feature of this structure is the chiral center at the C-2 position, giving rise to two distinct stereoisomers: (R)-(-)-coniine and (S)-(+)-coniine. Natural coniine is often found as a racemic mixture, but the enantiomers exhibit significantly different biological potencies.[1] The (R)-(-) enantiomer is consistently reported to be the more biologically active and toxic form.[1][2]

Other structurally related alkaloids are also present in Conium maculatum, including γ-coniceine (the biosynthetic precursor to coniine, featuring a double bond in the piperidine ring) and N-methylconiine.[3][4] These analogs provide valuable points of comparison for understanding the structural determinants of activity.

Mechanism of Action at the Neuromuscular Junction

The primary target of coniine is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neurotransmission.[4][5] At the neuromuscular junction, coniine binds to the postsynaptic nAChRs, mimicking the action of acetylcholine.[1] This binding event opens the ion channel, causing an influx of sodium ions and leading to depolarization of the muscle cell membrane.[1][6]

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, coniine remains bound to the receptor. This results in a persistent depolarization of the postsynaptic membrane, which inactivates voltage-gated sodium channels and prevents further action potentials.[1] This state of prolonged, non-responsive depolarization manifests as a flaccid paralysis. The ultimate cause of death in coniine poisoning is respiratory arrest due to paralysis of the diaphragm and intercostal muscles.[1][7]

Quantitative Analysis of Biological Activity

The biological activity of coniine and its analogs has been quantified through various in vivo and in vitro assays. The data consistently demonstrates a clear relationship between chemical structure and toxicological effect.

Data Presentation

Table 1: In Vivo Toxicity of Coniine and Related Alkaloids in Mice

| Compound | Enantiomer/Form | Administration Route | LD₅₀ (mg/kg) | Reference(s) |

|---|---|---|---|---|

| Coniine | (R)-(-) | Intravenous | 7.0 | [2][8] |

| (±)-Racemic | Intravenous | 7.7 | [2][3][8] | |

| (S)-(+) | Intravenous | 12.1 | [2][8] | |

| γ-Coniceine | N/A | Intravenous | 4.4 | [3][9] |

| N-Methylconiine | (R)-(-) | Intravenous | 16.1 | [9] |

| (±)-Racemic | Intravenous | 17.8 | [3][9] |

| | (S)-(+) | Intravenous | 19.2 |[9] |

Table 2: In Vitro Activity and Receptor Binding of this compound

| Assay Type | System | Ligand | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| Functional Assay | TE-671 Cells (Human Fetal nAChR) | This compound | Relative Potency | More potent than (±) and (+) forms | [2][8] |

| Functional Assay | Rat Anococcygeus Muscle | This compound | -logIC₅₀ (Nitrergic) | 3.79 ± 0.11 M | [10] |

| Functional Assay | Rat Anococcygeus Muscle | This compound | -logIC₅₀ (Noradrenergic) | 4.57 ± 0.12 M | [10] |

| Functional Assay | Guinea-Pig Atrium | This compound | -logIC₅₀ (Noradrenergic) | 4.47 ± 0.12 M | [10] |

| Binding Assay | Rat Diaphragm (Muscle nAChR) | This compound | IC₅₀ | 314 µM | [11] |

| Binding Assay | Chick Leg Muscle (Muscle nAChR) | This compound | IC₅₀ | 70 µM | [11] |

| Binding Assay | Rat Brain (Neuronal nAChR) | This compound | IC₅₀ | 820 - 1100 µM | [11] |

| Binding Assay | Chick Brain (Neuronal nAChR) | this compound | IC₅₀ | 270 µM |[11] |

Core Structure-Activity Relationships (SAR)

The quantitative data reveals several key structural features that govern the biological activity of coniine.

-

Stereoselectivity: The stereochemistry at the C-2 position is a primary determinant of potency. The (R)-(-)-enantiomer of coniine is approximately 1.7 times more toxic than the (S)-(+)-enantiomer in vivo (LD₅₀ of 7.0 vs 12.1 mg/kg).[2][8] This stereoselectivity is mirrored in vitro, where this compound is a more potent agonist at human fetal muscle-type nAChRs than (+)-coniine.[2][12] This suggests a specific stereochemical requirement for optimal binding and activation of the nAChR.

-

Piperidine Ring Saturation: The presence of a double bond within the piperidine ring, as seen in the precursor γ-coniceine, significantly enhances toxicity. γ-Coniceine (LD₅₀ 4.4 mg/kg) is more toxic than any of the coniine enantiomers.[3][9] This suggests that the conformational rigidity or altered electronic properties conferred by the imine functionality lead to a higher affinity or efficacy at the receptor.

-

N-Alkylation: Methylation of the piperidine nitrogen atom markedly reduces toxicity. N-methylconiine (LD₅₀ 16.1 - 19.2 mg/kg depending on the enantiomer) is significantly less toxic than coniine.[3][9] This indicates that the free secondary amine is important for activity, possibly by participating in hydrogen bonding within the receptor binding pocket. The addition of a bulky methyl group may introduce steric hindrance, weakening the interaction with the nAChR.

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the biological activity of this compound.

Protocol 1: In Vitro Potency Assay using TE-671 Cells

This protocol assesses the functional potency of coniine enantiomers by measuring membrane depolarization in a cell line expressing nAChRs.

-

Cell Culture: Human TE-671 cells, which endogenously express fetal muscle-type nAChRs, are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere. Cells are plated into 96-well microplates for the assay.

-

Dye Loading: Cells are loaded with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution for approximately 1 hour at room temperature, according to the manufacturer's instructions.

-

Assay Procedure: The 96-well plate is placed into a fluorometric imaging plate reader (FLIPR). A baseline fluorescence reading is established.

-

Compound Addition: Test compounds (e.g., this compound, (+)-coniine at various concentrations) are added to the wells. A potent nAChR agonist like epibatidine (B1211577) is used as a positive control.

-

Data Acquisition: Changes in fluorescence, corresponding to membrane depolarization, are monitored in real-time for several minutes following compound addition.

-

Analysis: The maximum change in fluorescence is used to generate concentration-response curves. EC₅₀ values are calculated using non-linear regression to determine the relative potencies of the compounds.[2][8][9]

References

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuromuscular Junction Physiology | PM&R KnowledgeNow [now.aapmr.org]

- 7. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Coniine's role in the chemical ecology of Conium maculatum

An In-depth Technical Guide on the Role of (-)-Coniine in the Chemical Ecology of Conium maculatum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical ecology of Conium maculatum (poison hemlock), with a specific focus on the pivotal role of its primary alkaloid, this compound. This document delves into the biosynthesis, toxicological properties, and ecological functions of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.

Introduction to Conium maculatum and this compound

Conium maculatum is a highly toxic biennial plant belonging to the Apiaceae family.[1][2] Its toxicity is primarily attributed to a suite of piperidine (B6355638) alkaloids, with this compound being one of the most abundant and potent.[3][4] Historically, poison hemlock is infamous for its use in the execution of the philosopher Socrates.[5] In a modern scientific context, the chemical ecology of C. maculatum and the multifaceted role of this compound offer significant insights into plant defense mechanisms, plant-herbivore interactions, and allelopathy.

This compound is a neurotoxin that acts as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neuromuscular blockade and, at high doses, death from respiratory paralysis.[3][5][6] The ecological significance of this potent alkaloid extends beyond its toxicity to vertebrates, playing crucial roles in deterring herbivores, influencing plant-plant interactions, and shaping the community structure around it.

Biosynthesis of this compound

The biosynthesis of this compound in Conium maculatum is a well-elucidated pathway that originates from the polyketide pathway.[3][5][6] The process begins with the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA, a reaction catalyzed by a polyketide synthase.[3][5][6] The subsequent steps involve a transamination reaction to incorporate nitrogen, a non-enzymatic cyclization, and a final reduction to yield coniine.[3][5][7]

The key enzymatic steps and intermediates in the biosynthesis of this compound are illustrated in the signaling pathway diagram below.

Toxicological Profile of this compound

The potent toxicity of this compound is a cornerstone of its ecological role, providing a formidable defense against a wide array of herbivores. The compound's mechanism of action involves the blockade of nicotinic acetylcholine receptors at the neuromuscular junction, leading to a range of symptoms from muscle weakness and tremors to paralysis and death.[3][5][6] The (-)-enantiomer of coniine is generally more biologically active and toxic than the (+)-enantiomer.[8]

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of coniine to various animal species.

| Species | Enantiomer/Form | Route of Administration | LD50 / Toxic Dose | Reference(s) |

| Mouse | This compound | In vivo | 7.0 mg/kg | [9][10] |

| Mouse | (+/-)-Coniine | In vivo | 7.7 mg/kg | [9][10] |

| Mouse | (+)-Coniine | In vivo | 12.1 mg/kg | [9][10] |

| Cow | Coniine | Oral | 3.3 mg/kg (Toxic Dose) | [3] |

| Horse | Coniine | Oral | 15.5 mg/kg (Toxic Dose) | [3] |

| Sheep | Coniine | Oral | 44.0 mg/kg (Toxic Dose) | [3] |

| Chicken | Coniine | Gavage | >50 mg/kg, <100 mg/kg | [11] |

| Quail | Coniine | Gavage | >25 mg/kg, <50 mg/kg | [11] |

| Turkey | Coniine | Gavage | >50 mg/kg, <100 mg/kg | [11] |

Allelopathic Role of this compound

Allelopathy, the chemical inhibition of one plant by another, is a significant aspect of the chemical ecology of C. maculatum. The release of coniine and other alkaloids into the soil can suppress the germination and growth of neighboring plants, thereby reducing competition for resources.

Quantitative Allelopathic Effects

The allelopathic potential of C. maculatum has been demonstrated through various bioassays. The table below presents quantitative data on the inhibitory effects of C. maculatum leachate on the germination and root growth of several plant species.

| Test Species | Leachate Concentration | Inhibition of Germination (%) | Inhibition of Root Growth (%) | Reference(s) |

| Eruca sativa (Arugula) | 10% (New Season) | ~100% | Significant Inhibition | [12] |

| Nassella pulchra (Purple Needlegrass) | 10% (New Season) | ~100% | Significant Inhibition | [12] |

| Native Species (Average of 5) | Hemlock Soil (Before Rain) | Not Significant | Significant Inhibition | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in the chemical ecology of C. maculatum.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from C. maculatum plant material using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh or dried C. maculatum plant material (leaves, stems, seeds)

-

Aqueous sulfuric acid (e.g., 0.5 M)

-

Aqueous sodium hydroxide (B78521) (e.g., 2 M)

-

Anhydrous sodium sulfate

-

Coniine standard

-